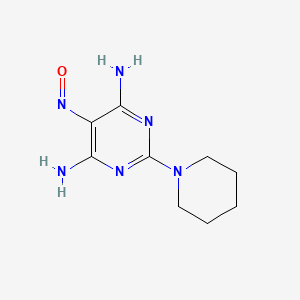
5-Nitroso-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with nitroso and piperidyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine typically involves the reaction of 2,4,6-triaminopyrimidine with sodium nitrite in dilute acetic acid . The process begins with the preparation of 2,4,6-triaminopyrimidine, which is then treated with sodium nitrite to introduce the nitroso group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine can undergo several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The piperidyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-nitro-2-(1-piperidyl)pyrimidine-4,6-diamine.
Reduction: 5-amino-2-(1-piperidyl)pyrimidine-4,6-diamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The piperidyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-nitroso-2,4,6-triaminopyrimidine: Similar structure but lacks the piperidyl group.
2-(1-piperidyl)pyrimidine-4,6-diamine: Similar structure but lacks the nitroso group.
Uniqueness
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine is unique due to the presence of both the nitroso and piperidyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
19791-46-9 |
|---|---|
Fórmula molecular |
C9H14N6O |
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
5-nitroso-2-piperidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C9H14N6O/c10-7-6(14-16)8(11)13-9(12-7)15-4-2-1-3-5-15/h1-5H2,(H4,10,11,12,13) |
Clave InChI |
UDLVGEHHKVEDQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=C(C(=N2)N)N=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


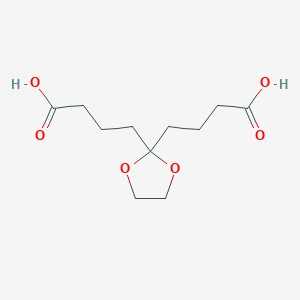
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)

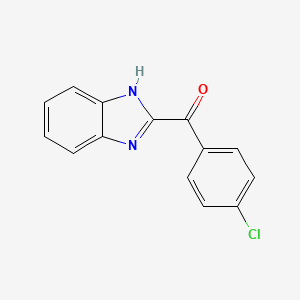
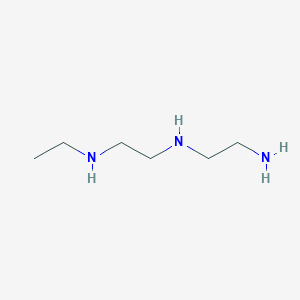
![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
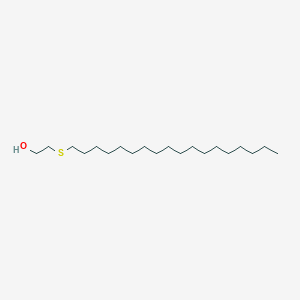

![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
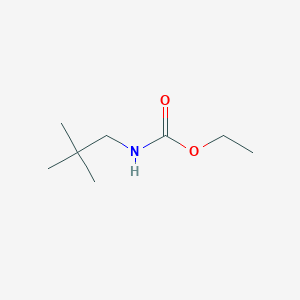
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)

![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
